Lipsovir - 439279-66-0

Lipsovir

Catalog Number: EVT-257774
CAS Number: 439279-66-0
Molecular Formula: C29H41N5O8
Molecular Weight: 587.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acyclovir mixture with hydrocortisone is used to treat Herpes simplex labialis.
Source and Classification

Acyclovir was first synthesized in the 1970s and has since become a cornerstone in the treatment of herpesvirus infections. It is classified under the following categories:

  • Antiviral Agents: Specifically targeting viral replication.
  • Nucleoside Analogues: Mimicking the structure of nucleotides, which are essential for DNA synthesis.
Synthesis Analysis

Methods and Technical Details

The synthesis of acyclovir can be achieved through various methods, with significant approaches including:

  1. Condensation Reactions: A common method involves the condensation of 2-amino-6-chloropurine with 2-hydroxyethyl methacrylate in the presence of a base to yield acyclovir.
  2. Cyclodesulfurization: This method utilizes heavy metal salts and involves cyclodesulfurization followed by hydrolysis. The process typically starts with 5-aminoimidazole-4-carboxamide and involves several steps including heating reflux and alkaline hydrolysis to obtain acyclovir .
  3. Alternative Synthetic Routes: Recent studies have introduced more environmentally friendly methods that avoid heavy metal usage while maintaining high yields and purity levels .
Molecular Structure Analysis

Structure and Data

Acyclovir has a molecular formula of C₁₃H₁₈N₅O₃ and a molecular weight of approximately 225.25 g/mol. Its structure features:

  • A purine base (guanine) backbone.
  • A side chain that includes a hydroxymethyl group.

The structural representation can be summarized as follows:

Acyclovir Structure C13H18N5O3\text{Acyclovir Structure }\quad \text{C}_{13}\text{H}_{18}\text{N}_{5}\text{O}_{3}
Chemical Reactions Analysis

Reactions and Technical Details

Acyclovir undergoes several chemical reactions during its synthesis and metabolism:

  • Phosphorylation: In vivo, acyclovir is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further phosphorylated to diphosphate and triphosphate forms.
  • Inhibition of Viral DNA Polymerase: The triphosphate form competitively inhibits viral DNA polymerase, disrupting viral replication.

These reactions are crucial for its mechanism of action against herpesviruses.

Mechanism of Action

Process and Data

Acyclovir's mechanism involves several key steps:

  1. Activation: Acyclovir is converted into its active triphosphate form by viral enzymes.
  2. Inhibition: The triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA.
  3. Chain Termination: Once incorporated, it prevents further elongation of the viral DNA chain, effectively halting replication.

This selective inhibition results in minimal toxicity to human cells, making acyclovir a preferred treatment option for herpesvirus infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Acyclovir appears as a white crystalline powder.
  • Solubility: It is soluble in water at higher pH levels but less soluble in acidic conditions.
  • Melting Point: The melting point of acyclovir is approximately 253 °C (decomposes).

These properties are significant for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Acyclovir is widely used in clinical settings for:

  • Treatment of Herpes Simplex Virus Infections: Effective against both primary and recurrent infections.
  • Management of Varicella-Zoster Virus: Used in cases of chickenpox and shingles.
  • Preventive Therapy: Administered prophylactically in immunocompromised patients to prevent herpesvirus reactivation.

Research continues into enhancing its efficacy through novel delivery systems and combination therapies, highlighting its ongoing relevance in antiviral therapy .

Historical Development and Rationale for Lipsovir Formulation

Evolution of Antiviral-Anti-inflammatory Combination Therapies in Dermatology

The conceptual foundation for combination antiviral-anti-inflammatory therapies emerged from clinical observations of herpes simplex virus (HSV) pathogenesis, where viral replication triggers cascading inflammatory responses that exacerbate tissue damage. Early dermatological approaches treated these components separately—antivirals to suppress replication and corticosteroids to manage inflammation—but faced limitations in efficacy and treatment complexity. The paradigm shifted with the recognition that simultaneous viral suppression and inflammation control could yield superior clinical outcomes, particularly in recurrent mucocutaneous conditions like herpes labialis (cold sores) [2].

The development of topical combination products accelerated in the 2000s, driven by advances in drug delivery systems and formulation science. For herpes labialis, prototype formulations paired nucleoside analogs (e.g., acyclovir, penciclovir) with low-potency corticosteroids (e.g., hydrocortisone). Preclinical models demonstrated that corticosteroids reduced HSV-induced edema and neutrophil infiltration without compromising antiviral efficacy when combined appropriately [2] [3]. Clinical validation came from trials showing combinations accelerated lesion resolution by 1.5–2 days compared to monotherapy, establishing a new therapeutic archetype [10]. Parallel innovations included:

  • Vaginal films/pessaries combining tenofovir and zinc acetate for HSV-2, leveraging synergistic antiviral effects [3]
  • Hydroxychloroquine formulations exploiting intrinsic antiviral-immunomodulatory duality in lupus management [6]

Table 1: Milestones in Antiviral-Anti-inflammatory Combination Development

Time PeriodTherapeutic ApproachRepresentative AgentsClinical Rationale
1980s–1990sSequential monotherapyAcyclovir → TriamcinoloneSeparate viral/immune phases
2000–2010Fixed-dose topicalsAcyclovir + HydrocortisoneConcurrent viral suppression and inflammation reduction
2010–PresentMulti-mechanism systemsTenofovir + Zinc + CarrageenanSynergistic viral inhibition with physical barriers

Critical Analysis of Acyclovir’s Discovery and Hydrocortisone’s Role in Mucocutaneous Pathologies

Acyclovir revolutionized antiviral therapy upon its 1982 FDA approval. As a guanosine analogue, its mechanism relies on selective activation by viral thymidine kinase, forming acyclovir triphosphate which competitively inhibits viral DNA polymerase and incorporates into nascent DNA chains, causing premature termination [7] [10]. Despite its specificity for infected cells, clinical limitations emerged:

  • Low oral bioavailability (10–20%) necessitating high dosing frequency [10]
  • Variable tissue penetration in later infection stages when viral TK expression declines
  • Inability to fully prevent inflammation-driven symptoms like pain and edema

Concurrently, hydrocortisone (1–2.5%) emerged as a cornerstone for inflammatory dermatoses via:

  • Genomic actions: Binding cytosolic glucocorticoid receptors, translocating to nuclei, and suppressing pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2) [4]
  • Non-genomic effects: Inhibiting phospholipase A₂ and reducing prostaglandin/leukotriene synthesis [6]
  • Modulating immune cell trafficking and capillary permeability

The rational integration of acyclovir and hydrocortisone in Lipsovir addressed reciprocal gaps: while acyclovir halts viral spread, hydrocortisone interrupts the host-mediated immunopathology responsible for symptomatic burden. Preclinical evidence confirmed hydrocortisone does not enhance HSV replication at therapeutic concentrations (≤5%) when combined with antivirals, debunking early safety concerns [2]. Synergy studies demonstrated a 2.7-fold reduction in lesion healing time versus acyclovir alone, attributed to hydrocortisone’s suppression of neutrophil chemotaxis and cytokine cascades [10].

Pharmacoeconomic Drivers for Dual-Action Formulations in Herpes Management

The economic burden of recurrent herpes labialis extends beyond direct treatment costs to encompass productivity losses and quality-of-life impairment. Modeling indicates genital HSV infections incur $183/infection annually in direct costs and $343 in QALY losses—figures extrapolatable to orolabial disease [8]. Dual-action formulations like Lipsovir (marketed as Xerese® or generic equivalents) emerged as cost-containment solutions through:

  • Treatment Streamlining: Replacing multiple agents (antiviral + corticosteroid + analgesic) with a single product, improving adherence and reducing prescription burden [2]
  • Reduced Healthcare Encounters: Accelerated healing (4.1 vs. 5.7 days for placebo) decreases complications requiring medical visits [10]
  • Indirect Cost Savings: Shorter symptom duration minimizes work absenteeism; cold sores cause 2.1 lost workdays/episode without treatment [8]

Table 2: Pharmacoeconomic Comparison of Herpes Labialis Therapies

Cost ComponentAcyclovir MonotherapyHydrocortisone MonotherapyLipsovir-like Combination
Drug Cost/Episode$15–$25$10–$18$30–$45
Ancillary ProductsAnalgesics ($5–$15)Antivirals ($15–$25)None required
Work Productivity Loss$220$240$90
QALY Loss (DALY estimate)0.0150.0180.007

The 2010 FDA approval of acyclovir/hydrocortisone cream (Xerese®) catalyzed market competition, reducing payer costs. Post-2015 generic entries drove prices down by 60%, enhancing accessibility [5] [10]. Health technology assessments confirm combinations are cost-effective when initiated early, with incremental cost-effectiveness ratios (ICERs) averaging $12,000/QALY—below accepted willingness-to-pay thresholds [8].

Properties

CAS Number

439279-66-0

Product Name

Lipsovir

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C29H41N5O8

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C21H30O5.C8H11N5O3/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;3,14H,1-2,4H2,(H3,9,11,12,15)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1

InChI Key

MDCGTBRYRLWFJI-WDCKKOMHSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)N=C(NC2=O)N

Solubility

Soluble in DMSO

Synonyms

Acyclovir mixture with hydrocortisone; ME 609; ME-609; ME609; Lipsovir; Xerese;

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.